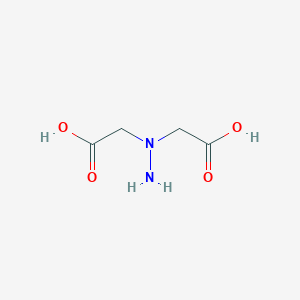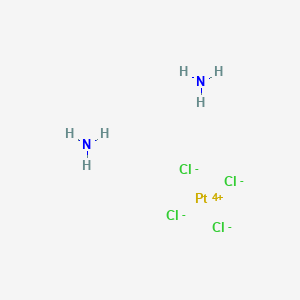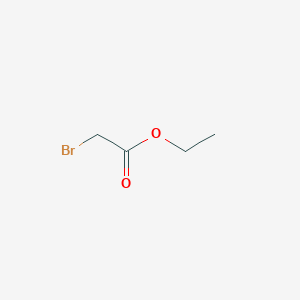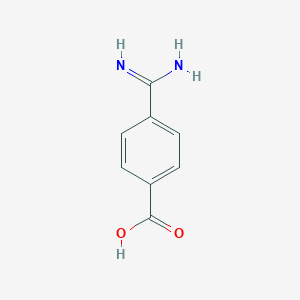![molecular formula C17H16ClNO B091373 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine CAS No. 19054-67-2](/img/structure/B91373.png)
5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, is a derivative of dibenzo[b,f]azepine, which is a bicyclic system consisting of two benzene rings fused to an azepine ring. This structure is significant in medicinal chemistry due to its presence in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of dihydrobenzo[b]azepine derivatives has been explored using iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis. This method is efficient and environmentally friendly, providing good to excellent yields of functionalized dihydroquinolines and dihydrobenzo[b]azepines from accessible substrates . Additionally, the synthesis of 5H-dibenzo[b,f]azepine-5-carboxylic acid derivatives has been achieved by phosgenation of 5H-dibenzo[b,f]azepine, followed by subsequent reactions with hydrazine hydrate and various aromatic aldehydes, leading to the formation of [3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl]amides .
Molecular Structure Analysis
The molecular structure of dibenzo[b,f]azepine derivatives is characterized by the presence of a seven-membered azepine ring fused with two benzene rings. The introduction of various substituents, such as the 3-chloropropanoyl group, can significantly alter the chemical and physical properties of the molecule, as well as its biological activity .
Chemical Reactions Analysis
Dibenzo[b,f]azepine derivatives undergo various chemical reactions, including oxidation and cyclopropanation. For instance, the oxidation of N-substituted dibenz[b,f]azepines with m-chloroperbenzoic acid leads to the formation of 10,11-oxides, which exhibit different reactivities with nucleophiles and undergo acid-catalyzed reactions . The dichloromethylene transfer reaction has been used to introduce a cyclopropane ring into the dibenzo[b,f]azepine system, resulting in a range of derivatives with different substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine and related compounds are influenced by their molecular structure. The presence of the chloropropanoyl group is likely to affect the compound's lipophilicity, solubility, and reactivity. The characterization of these compounds typically involves techniques such as elemental analysis, infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry .
科学的研究の応用
Protective Effects in Vascular Cognitive Impairment
A study by Kaur et al. (2019) synthesized a series of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates, including compounds with the structure similar to 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine. These compounds acted as histone deacetylase inhibitors and were examined for their influence on vascular cognitive impairment (VCI). The study found that these compounds could increase cerebral blood flow, attenuate cognitive impairment, and improve hippocampal atrophy in vivo, suggesting potential as HDAC inhibitors for treating VCI Kaur et al., 2019.
Synthesis and Chemical Characterization
Research focused on the synthesis and chemical characterization of new compounds with dibenzo[b,f]azepine moieties has been reported. For example, Balaure et al. (2010) described the synthesis of new dibenzo[b,f]azepine derivatives by reacting 5H-dibenzo[b,f]azepine-5-carbonyl chloride and 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride with various compounds. These synthesized compounds were characterized using chromatographic and spectroscopic methods, contributing to the understanding of their chemical properties Balaure et al., 2010.
Antioxidant Properties
A study by Kumar et al. (2009) synthesized amino acid analogues of 5H-Dibenz[b,f]azepine and evaluated their radical scavenging activity. The key intermediate 3-chloro-1-(5H-dibenz[b,f]azepine-5-yl)propan-1-one was obtained and further coupled with free amino acids. These compounds showed significant antioxidant activities, especially the hydroxy proline analogues, indicating potential for biomedical applications Kumar et al., 2009.
Crystal Structure and Spectroscopic Analysis
Muthu and Renuga (2013) conducted a study on the crystal structure, spectral studies, and Hirshfeld surfaces analysis of 5H-dibenzo[b,f]azepine-5-carboxamide, providing detailed insights into the molecular structure of compounds related to 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine. This research offers a foundation for understanding the physical and chemical properties of similar compounds Muthu & Renuga, 2013.
特性
IUPAC Name |
3-chloro-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-12-11-17(20)19-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)19/h1-8H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHZSZTVGIGNRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)
